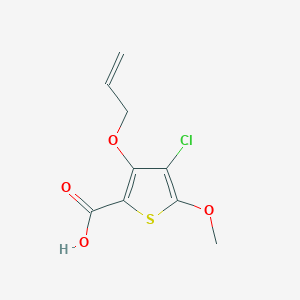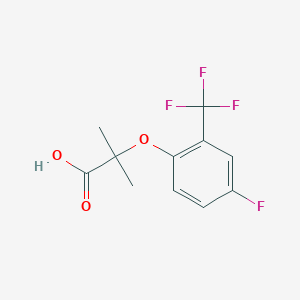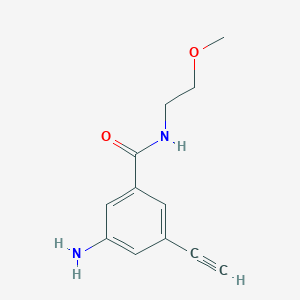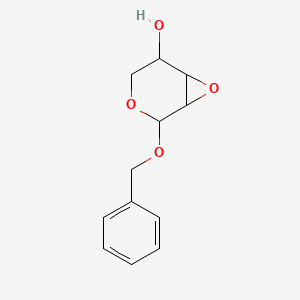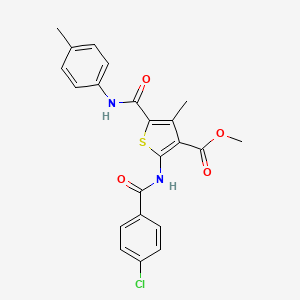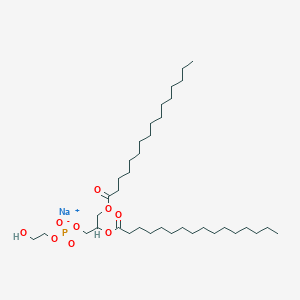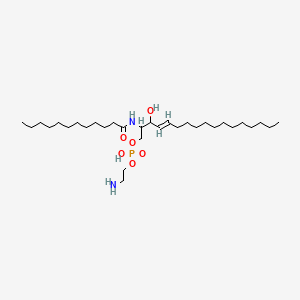
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine (C17 base): is a synthetic phosphosphingolipid. It is a derivative of sphingosine, where the C-2 amine and C-1 hydroxyl groups of the sphingosine backbone are substituted with lauric acid and phosphoethanolamine groups, respectively . This compound is known for its role in various biological processes and is used in scientific research for its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves the following steps:
Sphingosine Derivatization: Sphingosine is first reacted with lauric acid to form N-lauroyl sphingosine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Raw Material Preparation: High-purity sphingosine and lauric acid are prepared.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, appropriate solvents and catalysts.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is used in various scientific research applications:
Chemistry: As a standard for lipid extraction and quantification in analytical chemistry.
Biology: Studying the role of sphingolipids in cellular processes and membrane structure.
Medicine: Investigating its potential therapeutic effects in diseases related to sphingolipid metabolism.
Industry: Used in the formulation of specialized lipid-based products.
Mechanism of Action
The mechanism of action of N-lauroyl-D-erythro-sphingosyl phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It can modulate membrane fluidity and participate in signaling cascades that regulate cell growth, differentiation, and apoptosis. The compound targets specific sphingolipid-binding proteins and enzymes involved in sphingolipid metabolism .
Comparison with Similar Compounds
N-palmitoyl-D-erythro-sphingosyl phosphoethanolamine: Similar structure but with palmitic acid instead of lauric acid.
N-stearoyl-D-erythro-sphingosyl phosphoethanolamine: Contains stearic acid instead of lauric acid.
N-myristoyl-D-erythro-sphingosyl phosphoethanolamine: Contains myristic acid instead of lauric acid.
Uniqueness: N-lauroyl-D-erythro-sphingosyl phosphoethanolamine is unique due to its specific fatty acid chain length (lauric acid) which influences its biophysical properties and interactions with cellular membranes. This makes it particularly useful in studies related to membrane dynamics and sphingolipid metabolism .
Properties
Molecular Formula |
C31H63N2O6P |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-aminoethyl [(E)-2-(dodecanoylamino)-3-hydroxyheptadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C31H63N2O6P/c1-3-5-7-9-11-13-14-15-17-18-20-22-24-30(34)29(28-39-40(36,37)38-27-26-32)33-31(35)25-23-21-19-16-12-10-8-6-4-2/h22,24,29-30,34H,3-21,23,25-28,32H2,1-2H3,(H,33,35)(H,36,37)/b24-22+ |
InChI Key |
ZIEWVPJUBVRCAL-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)OCCN)NC(=O)CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


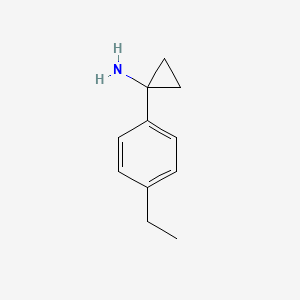

![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
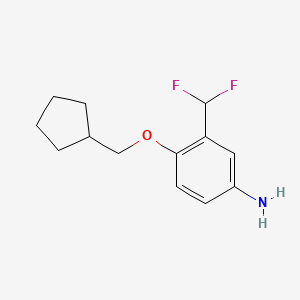
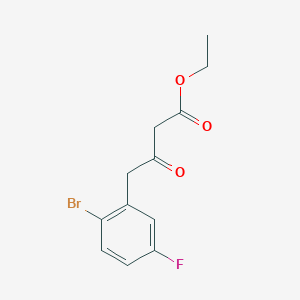
![1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine](/img/structure/B15090710.png)
![1-[3-Bromo-4-(oxetan-3-yloxy)phenyl]ethan-1-one](/img/structure/B15090717.png)
